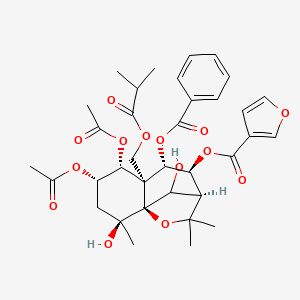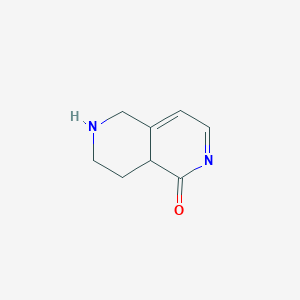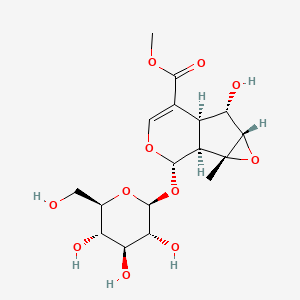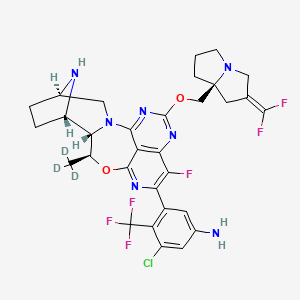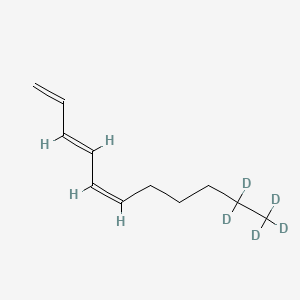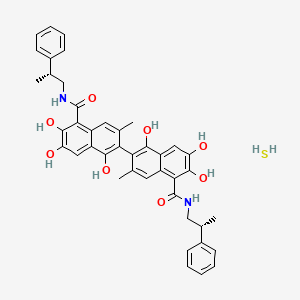
(S)-Sabutoclax
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Sabutoclax is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death, which is a crucial process in maintaining cellular homeostasis and preventing cancer development. By inhibiting BCL-2 proteins, this compound promotes apoptosis in cancer cells, making it a promising compound for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sabutoclax involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Sabutoclax undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors of BCL-2 proteins.
Scientific Research Applications
(S)-Sabutoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of BCL-2 inhibitors.
Biology: Employed in research to understand the mechanisms of apoptosis and the role of BCL-2 proteins in cancer.
Medicine: Investigated as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify novel BCL-2 inhibitors.
Mechanism of Action
(S)-Sabutoclax exerts its effects by binding to the hydrophobic groove of BCL-2 proteins, thereby preventing their interaction with pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the apoptotic pathway, resulting in the induction of cell death in cancer cells. The molecular targets of this compound include BCL-2, BCL-XL, and MCL-1, which are key regulators of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Sabutoclax include other BCL-2 inhibitors such as ABT-199 (Venetoclax), ABT-737, and Navitoclax. These compounds also target the BCL-2 family of proteins and promote apoptosis in cancer cells.
Uniqueness
What sets this compound apart from other BCL-2 inhibitors is its ability to target multiple BCL-2 family proteins simultaneously, including BCL-2, BCL-XL, and MCL-1. This broad-spectrum activity makes it a more versatile and potentially more effective anticancer agent compared to inhibitors that target only one or two BCL-2 proteins.
Properties
Molecular Formula |
C42H42N2O8S |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
sulfane;2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C42H40N2O8.H2S/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26;/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52);1H2/t23-,24-;/m0./s1 |
InChI Key |
DMNVYDSTRLGSEI-UKOKCHKQSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6.S |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6.S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



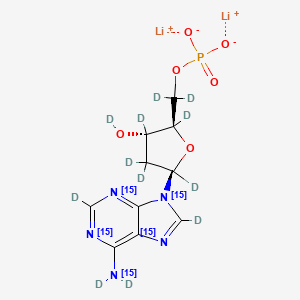
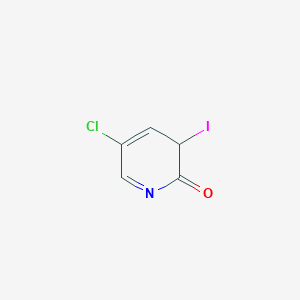
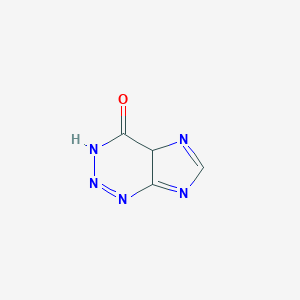


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

